BenchChemオンラインストアへようこそ!

N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Pyrrolidine Carboxamide Scaffold

N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride (CAS 1797002-70-0) is a synthetic pyrrolidine-3-carboxamide derivative supplied as a racemic hydrochloride salt (MW 301.75, formula C₁₃H₁₇ClFN₃O₂). The compound features a 5-oxopyrrolidine core bearing a 4-fluorophenyl substituent at N1 and an N-(2-aminoethyl) carboxamide at C3, placing it within a chemical series that has been explored as inhibitors of the enoyl-acyl carrier protein reductase InhA from Mycobacterium tuberculosis and as SMYD family protein methyltransferase inhibitors.

Molecular Formula C13H17ClFN3O2
Molecular Weight 301.75
CAS No. 1797002-70-0
Cat. No. B2456283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride
CAS1797002-70-0
Molecular FormulaC13H17ClFN3O2
Molecular Weight301.75
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN.Cl
InChIInChI=1S/C13H16FN3O2.ClH/c14-10-1-3-11(4-2-10)17-8-9(7-12(17)18)13(19)16-6-5-15;/h1-4,9H,5-8,15H2,(H,16,19);1H
InChIKeyAXKAIYWPQVSNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Hydrochloride: Core Scaffold, Physicochemical Profile, and Pharmacological Classification


N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide hydrochloride (CAS 1797002-70-0) is a synthetic pyrrolidine-3-carboxamide derivative supplied as a racemic hydrochloride salt (MW 301.75, formula C₁₃H₁₇ClFN₃O₂) . The compound features a 5-oxopyrrolidine core bearing a 4-fluorophenyl substituent at N1 and an N-(2-aminoethyl) carboxamide at C3, placing it within a chemical series that has been explored as inhibitors of the enoyl-acyl carrier protein reductase InhA from Mycobacterium tuberculosis [1] and as SMYD family protein methyltransferase inhibitors [2]. It is catalogued as a screening compound (ChemDiv ID Y044-2879) with experimentally determined physicochemical parameters including logP −0.32, logD −2.45 (pH 7.4), polar surface area 62.67 Ų, and five hydrogen bond acceptors against three donors .

Why N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Hydrochloride Cannot Be Interchanged with Close Structural Analogs


Within the pyrrolidine-3-carboxamide series, both the N1-aryl substituent and the C3-carboxamide side chain independently govern target engagement, physicochemical behavior, and assay compatibility. The 4-fluorophenyl group on the target compound is absent from the 4-methoxyphenyl analog (N-(2-aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide) and the benzyl analog (N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide, CAS 1225177-18-3), altering electron density on the pyrrolidone ring and affecting π-stacking interactions . Conversely, the protonatable primary amine on the aminoethyl side chain—a feature not present in N-aryl carboxamide analogs such as the validated InhA inhibitor N-(3-bromophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (IC₅₀ 29.2 μM) [1]—introduces a pH-dependent ionization state, a lower logD (−2.45 vs. typical values >1.0 for N-aryl analogs), and altered hydrogen-bonding capacity (3 donors, 5 acceptors) . These cumulative differences mean that potency, selectivity, solubility, and pharmacokinetic behavior cannot be extrapolated from any single close analog; each must be empirically determined for this specific chemotype.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Hydrochloride vs. Closest Analogs


4-Fluorophenyl vs. 4-Methoxyphenyl and Benzyl N1-Substitution: Electronic and Steric Differentiation at the Pyrrolidone Ring

The target compound bears a 4-fluorophenyl group at the pyrrolidine N1 position. Replacement of this group with 4-methoxyphenyl (as in N-(2-aminoethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide) or benzyl (as in N-(2-aminoethyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide, CAS 1225177-18-3) alters ring electronics and geometry. The fluorine atom is electron-withdrawing (Hammett σₚ = +0.06) compared to the electron-donating methoxy group (σₚ = −0.27), modulating the electron density of the pyrrolidone carbonyl and therefore its hydrogen-bond-accepting character. Within the InhA inhibitor series, 3-fluoro substitution on the N-phenyl ring yielded an IC₅₀ shift from ~10 μM (unsubstituted phenyl) to 1.49 μM (3,5-difluoro), demonstrating that fluorine placement on the N-aryl ring directly impacts target potency [1]. The 4-fluorophenyl group also reduces logD relative to benzyl-substituted analogs (logD −2.45 for the target compound vs. expected logD >0 for benzyl analogs lacking the polar aminoethyl group).

Medicinal Chemistry Structure-Activity Relationship Pyrrolidine Carboxamide Scaffold

Aminoethyl vs. N-Aryl Carboxamide Side Chain: Ionization State, logD, and Hydrogen-Bonding Capacity

The target compound carries an N-(2-aminoethyl) carboxamide side chain terminating in a primary amine (pKₐ ~9–10), in contrast to N-aryl carboxamide analogs such as N-(3-bromophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (BDBM15704) which bear a neutral aromatic amide. This difference produces measured logD (pH 7.4) of −2.45 and logP of −0.32 for the target compound , compared to estimated logP >2.5 for the N-(3-bromophenyl) analog (calculated from its higher aromatic carbon count and absence of ionizable amine). The aminoethyl group adds two hydrogen bond donors (total 3 vs. 1 for the N-aryl analog) and one hydrogen bond acceptor (total 5 vs. 4), with a polar surface area of 62.67 Ų . The permanent positive charge on the protonated amine at physiological pH also makes the hydrochloride salt form (MW 301.75) the stable isolable species , in contrast to the N-aryl analogs which are typically isolated as free bases.

Physicochemical Profiling Drug-like Properties Solubility

Pyrrolidine Carboxamide Class as InhA (Enoyl-ACP Reductase) Inhibitors: Class-Level Potency Context

The pyrrolidine carboxamide scaffold from which the target compound is derived was identified through high-throughput screening as a novel class of M. tuberculosis InhA inhibitors [1]. The closest structurally characterized analog with published InhA data is N-(3-bromophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (compound 3j), which showed an IC₅₀ of 29.2 μM (2.92 × 10⁴ nM) against recombinant InhA in an NADH-dependent octenoyl-CoA consumption assay [2]. The broader series demonstrated that N1-phenyl substitution profoundly affects potency: unsubstituted phenyl gave IC₅₀ ≈ 10.7 μM; 3,5-dichlorophenyl improved potency to IC₅₀ = 0.39 μM (a 27-fold gain); while 4-substitution was generally disfavored (e.g., 4-Cl: >100 μM, 4-Br: 28 μM) [1]. The target compound's 4-fluorophenyl group occupies a position where mono-substitution has not been individually reported; the closest comparator in the data set is the 3,5-difluorophenyl analog (d10, IC₅₀ = 1.49 μM), a 7-fold improvement over the unsubstituted parent [1]. The aminoethyl side chain of the target compound has no direct comparator in the InhA series, and its effect on potency cannot be inferred from existing data.

Antitubercular Drug Discovery Enzyme Inhibition InhA

Pyrrolidine Carboxamide Class as SMYD2/SMYD3 Protein Methyltransferase Inhibitors: Patent-Disclosed Scaffope and Benchmark Inhibitor Potency

The pyrrolidine carboxamide scaffold encompassing the target compound is claimed in patent US 2017/0247326 A1 (Epizyme, Inc.) as inhibitors of SMYD proteins, including SMYD2 and SMYD3, for the treatment of cancer [1]. While the specific IC₅₀ of the target compound against SMYD2 or SMYD3 has not been publicly disclosed, the patent establishes the structural scope within which the 4-fluorophenyl, 5-oxopyrrolidine, and carboxamide motifs are essential for SMYD inhibitory activity. Benchmark SMYD2 inhibitors from related chemotypes include LLY-507 (IC₅₀ <15 nM, >100-fold selective over other methyltransferases) [2] and SMYD2-IN-1 (IC₅₀ = 4.45 nM, from WO2016166186A1) [3]. The target compound's aminoethyl side chain introduces a basic amine capable of forming salt bridges with acidic residues in the SMYD substrate-binding groove, a feature absent from LLY-507 and SMYD2-IN-1, which rely on neutral or sulfonamide-based interactions. However, the absence of direct SMYD IC₅₀ data for this specific compound means that its rank-order potency within the series cannot be established from public information alone.

Epigenetics SMYD Inhibition Cancer Therapeutics

Racemic Mixture and Hydrochloride Salt Form: Implications for Assay Reproducibility and Solubility

The target compound is supplied as a racemic mixture (STEREO: RACEMIC MIXTURE) in its hydrochloride salt form . This is a critical differentiator from enantiopure analogs. In the InhA inhibitor series, resolution of racemic mixtures demonstrated that only one enantiomer is active as an InhA inhibitor [1], meaning that the nominal IC₅₀ of a racemate can underestimate the true potency of the active enantiomer by approximately 2-fold (assuming only one enantiomer is active). The hydrochloride salt provides the protonated, water-soluble form (logSw = −1.56) , which is advantageous for aqueous biochemical assay buffers. In contrast, free-base N-aryl analogs lacking a basic side chain require DMSO stock solutions and may precipitate upon dilution into aqueous assay media, potentially confounding IC₅₀ determinations.

Stereochemistry Salt Selection Assay Development

Recommended Use Cases for N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Hydrochloride Based on Differential Evidence


Primary Biochemical Screening Against InhA (Enoyl-ACP Reductase) from Mycobacterium tuberculosis

The target compound's 4-fluorophenyl substitution on the pyrrolidine N1 places it within a scaffold class where fluorine substitution has been shown to improve InhA IC₅₀ by up to 7-fold relative to the unsubstituted phenyl parent [1]. Use the racemic hydrochloride salt directly in aqueous NADH-coupled enzymatic assays (A₃₄₀ monitoring) at concentrations up to 100 μM, applying a 2-fold correction factor when benchmarking against enantiopure literature compounds. Include N-(3-bromophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (IC₅₀ = 29.2 μM) as a positive control [2].

SMYD2/SMYD3 Methyltransferase Inhibitor Screening in Epigenetic Drug Discovery

The compound falls within the structural scope of Epizyme's patented SMYD inhibitor series (US 2017/0247326 A1) [1]. Its aminoethyl side chain offers a protonatable amine for potential salt-bridge interactions distinct from the neutral chemotypes of LLY-507 (IC₅₀ <15 nM) and SMYD2-IN-1 (IC₅₀ = 4.45 nM) [2]. Deploy in ³H-SAM filter-binding or antibody-based methylation assays (H3K4me1/2/3 detection) at concentrations up to 50 μM. Use LLY-507 as a reference inhibitor to contextualize any observed activity.

Physicochemical Comparator in logD/Solubility Profiling Panels for CNS vs. Peripheral Target Triage

With a measured logD of −2.45 and logP of −0.32 [1], this compound occupies an extreme low-lipophilicity quadrant rarely represented in commercial screening libraries. It serves as a negative control for membrane permeability in PAMPA or Caco-2 assays, and as a positive control for aqueous solubility (>1 mM expected in PBS pH 7.4). Include the more lipophilic N-(3-bromophenyl) analog (estimated logP >2.5) as a matched-pair comparator to assess the impact of the aminoethyl chain on permeability, solubility, and protein binding in parallel.

Racemate-to-Enantiomer Resolution Studies for Stereochemistry-Activity Relationship Analysis

The racemic nature of the supplied material [1], combined with class-level evidence that only one enantiomer of pyrrolidine carboxamide InhA inhibitors is active [2], makes this compound suitable for chiral resolution studies. Separate enantiomers via chiral HPLC (e.g., Chiralpak IA or IB column) and test both enantiomers in parallel in InhA or SMYD biochemical assays. A >2-fold potency difference between enantiomers would confirm stereospecific target engagement and justify procurement or synthesis of the enantiopure form.

Quote Request

Request a Quote for N-(2-Aminoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.